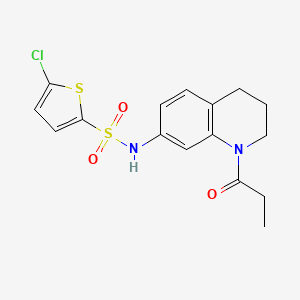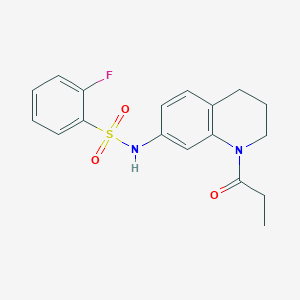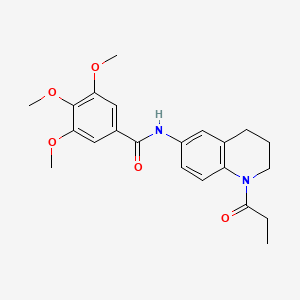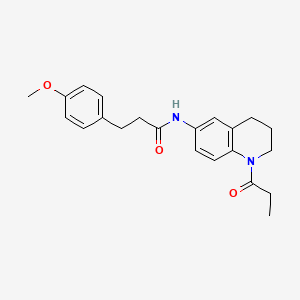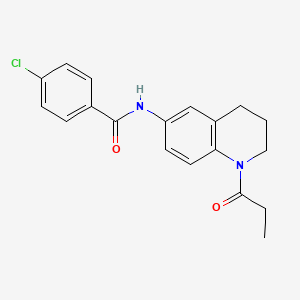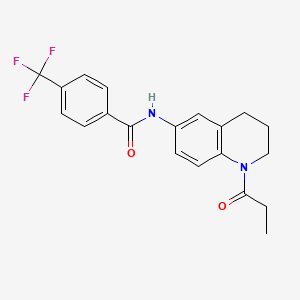
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (N-1-propyl-4-TFMB) is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a highly versatile compound that has been used in a variety of research applications, including enzyme inhibition, cell signaling, and cellular metabolic studies. N-1-propyl-4-TFMB has a unique structure that allows it to interact with a variety of biological molecules, making it a valuable tool for scientists.
Applications De Recherche Scientifique
N-1-propyl-4-TFMB has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor, as well as a tool to study cell signaling and cellular metabolic pathways. N-1-propyl-4-TFMB has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins.
Mécanisme D'action
N-1-propyl-4-TFMB binds to a variety of biological molecules, including enzymes, receptors, and cell membrane proteins. This allows it to act as an enzyme inhibitor, as well as a modulator of cell signaling pathways. N-1-propyl-4-TFMB also has the ability to interact with DNA and RNA, allowing it to affect gene expression.
Biochemical and Physiological Effects
N-1-propyl-4-TFMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and phosphodiesterase 4. It has also been shown to modulate the activity of several cell signaling pathways, including the mitogen-activated protein kinase, phosphatidylinositol 3-kinase, and phosphodiesterase pathways. In addition, N-1-propyl-4-TFMB has been found to have anti-inflammatory, anti-cancer, and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-propyl-4-TFMB has several advantages for laboratory experiments. It is a highly versatile compound that can be used to study a variety of biological processes. It is also relatively inexpensive and easy to synthesize. However, there are some potential limitations to its use in laboratory experiments. For example, it can be difficult to control the concentration of N-1-propyl-4-TFMB in a solution, as it is highly soluble in aqueous solutions. In addition, it can be difficult to accurately measure its activity in solution due to its low solubility in organic solvents.
Orientations Futures
N-1-propyl-4-TFMB has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further exploring its potential as an enzyme inhibitor, as well as its ability to modulate cell signaling pathways. In addition, further research could focus on its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Finally, further research could focus on its ability to interact with DNA and RNA, as well as its potential as a tool for gene expression studies.
Méthodes De Synthèse
N-1-propyl-4-TFMB is synthesized using a two-step process. The first step involves the conversion of 1-propanoyl-1,2,3,4-tetrahydroquinoline to the corresponding N-hydroxy compound, followed by the reaction of the N-hydroxy compound with trifluoromethylbenzamide. The second step involves the conversion of the N-hydroxy compound to N-1-propyl-4-TFMB by reaction with a suitable base.
Propriétés
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-14-12-16(9-10-17(14)25)24-19(27)13-5-7-15(8-6-13)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMGPXIXEHMJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


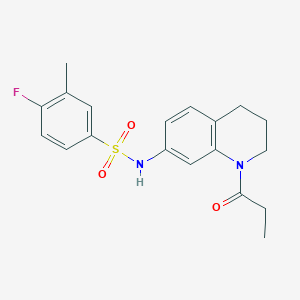
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
